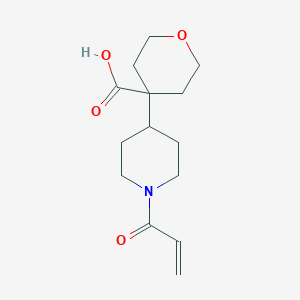
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid” is a chemical with the CAS Number: 2567497-38-3 . Its IUPAC name is 4-(1-acryloylpiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid . The molecular weight of this compound is 267.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.33 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Ligand Components and Tethering in Metal Complexes
The synthesis and application of certain ligands, like the 4-carboxy-1,8-naphthyrid-2-yl moiety, highlight its utility in promoting lower energy electronic absorption in metal complexes and providing a functional tether for anchoring ligands to semiconductor surfaces. This indicates the potential of structurally similar compounds in the field of material sciences, particularly in the development of electronic and photonic devices (Zong, Zhou, & Thummel, 2008).
Supramolecular Structures and Noncovalent Interactions
Research on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid demonstrates the intricate supramolecular structures formed through hydrogen bonding and π-π stacking interactions. These findings could provide a framework for understanding how similar compounds might be used to engineer complex molecular architectures, potentially useful in nanotechnology and materials science (Trujillo-Ferrara et al., 2004).
Organic Acid Applications in Industries
The significance of carboxylic acids in various industries, such as pharmaceutical, agricultural, polymer, and chemical sectors, cannot be overstated. Their separation and extraction from complex mixtures are critical processes, and understanding the behavior of structurally related compounds can offer insights into more efficient recovery and purification methods (Kumar, Datta, & Babu, 2010).
Hydrocarboxylation Catalysis
The copper(ii) metal-organic framework (MOF) based study on the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium sheds light on catalytic efficiencies and the potential of similar compounds in catalysis and organic synthesis. This could point to applications in green chemistry and sustainable industrial processes (Paul et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1-prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXGRXFJKXKOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

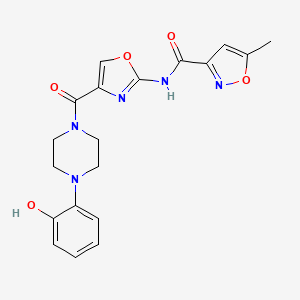


![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
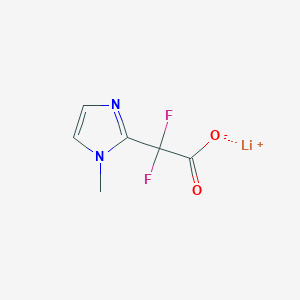

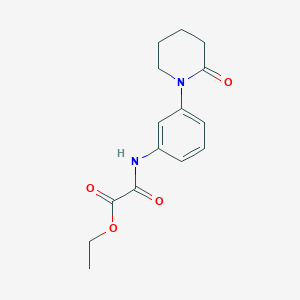
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)
![2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410090.png)

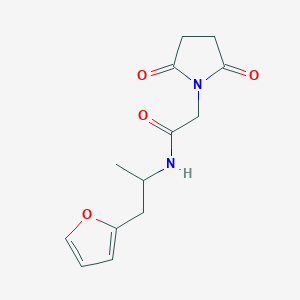
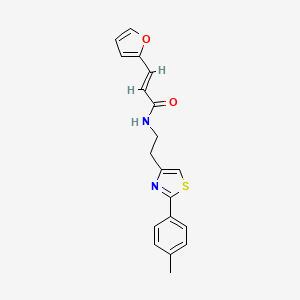
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)